![molecular formula C10H10N4O2 B14067757 (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067757.png)
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and an acrylic acid moiety, which adds to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The acrylic acid moiety is then introduced through a condensation reaction with an appropriate aldehyde, such as cinnamaldehyde, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The amino groups on the benzimidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes, altering their activity and leading to various biological effects. The acrylic acid moiety can also participate in reactions that modify cellular pathways, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the acrylic acid moiety.
Acrylic Acid: Contains the acrylic acid moiety but lacks the benzimidazole core.
2-Amino-5-nitrobenzimidazole: Similar benzimidazole structure with different substituents.
Uniqueness
(E)-3-(2,5-Diamino-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the combination of the benzimidazole core and the acrylic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
3-(2,6-diamino-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10N4O2/c11-6-3-5(1-2-8(15)16)9-7(4-6)13-10(12)14-9/h1-4H,11H2,(H,15,16)(H3,12,13,14) |
Clave InChI |
FNJQVLSCKHOAHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C=CC(=O)O)N=C(N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



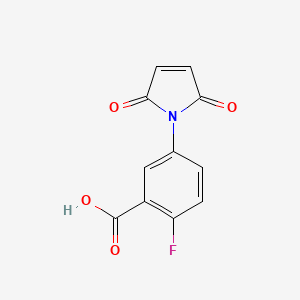

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B14067688.png)
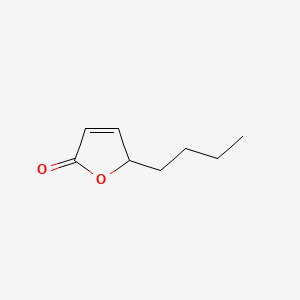
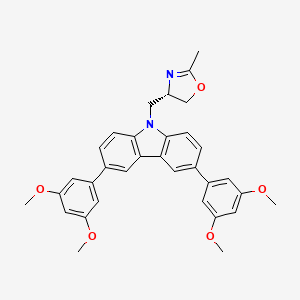

![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)
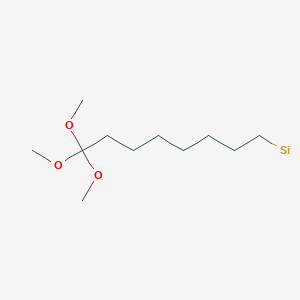

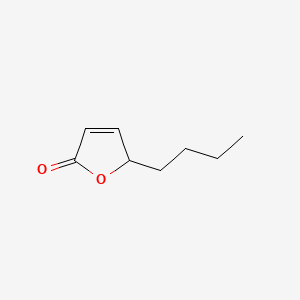
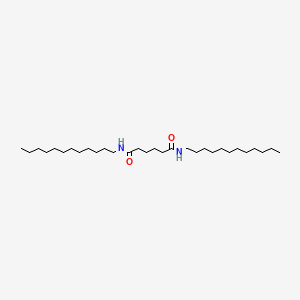
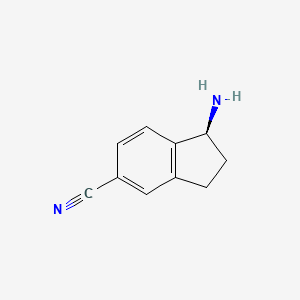
![Acetamide, N-[5-bromo-4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B14067737.png)
